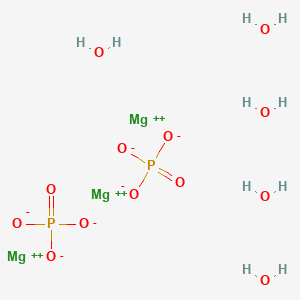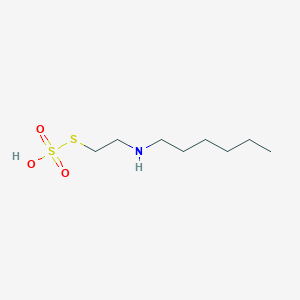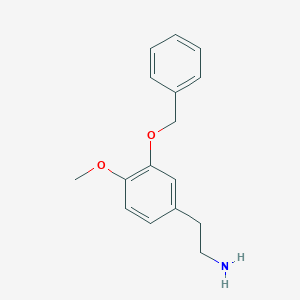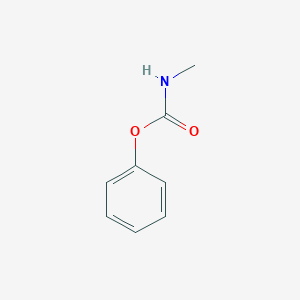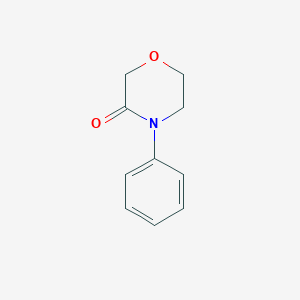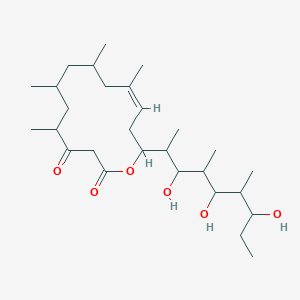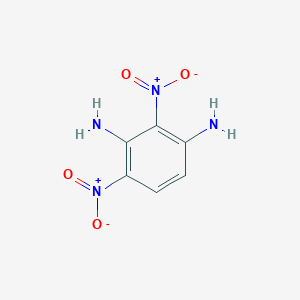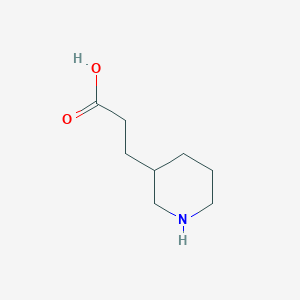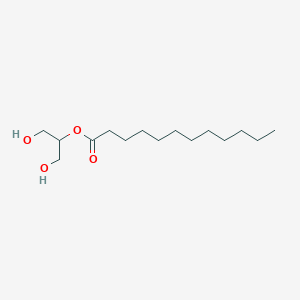
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Descripción general
Descripción
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, is a chemical compound that is structurally characterized by the presence of a dodecanoic acid moiety esterified with a hydroxyethyl group. This compound is of interest due to its potential applications in various fields, including the development of thermochromic materials and biochemical research.
Synthesis Analysis
The synthesis of related ester compounds often involves multi-step chemical reactions. For instance, the synthesis of quinoline-3-carboxylic acid ethyl esters is achieved through a domino process starting from arylmethyl azides, which undergo acid-promoted rearrangement to form an N-aryl iminium ion, followed by several other reactions to yield the final product . Similarly, the synthesis of deuterated isomeric 6,7-dihydroxydodecanoic acid methyl esters involves a series of steps, including incubation with yeast to elucidate metabolic pathways . Although these papers do not directly describe the synthesis of dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, they provide insight into the complexity and techniques that could be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, can be characterized using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (^1HNMR), and Carbon-13 Nuclear Magnetic Resonance (^13CNMR) . These methods allow for the determination of the compound's structural features, such as functional groups, molecular conformation, and stereochemistry.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related studies. For example, the metabolism of deuterated isomeric 6,7-dihydroxydodecanoic acids in yeast involves the formation of lactones through a series of enzymatic reactions . This indicates that the dodecanoic acid ester could also undergo similar transformations under biological conditions, leading to the formation of biochemically significant products.
Physical and Chemical Properties Analysis
The physical and chemical properties of dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, such as melting point, boiling point, solubility, and reactivity, can be deduced from the structural characterization. The presence of the ester and hydroxyl groups suggests that the compound would exhibit certain polar characteristics, potentially affecting its solubility and interaction with other molecules. The thermochromic properties of related compounds suggest that dodecanoic acid esters could also exhibit changes in color with temperature variations .
Aplicaciones Científicas De Investigación
Synthesis and Surface Activity in Surfactants
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, has been used in the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants. These surfactants exhibit excellent surface activity, indicating their potential use in industrial and cleaning applications (Xu Qun, 2008).
Fischer Esterification in Industry and Nature
In the Fischer esterification process, dodecanoic acid (lauric acid) can be converted to ethyl laureate. This process is significant in both industrial and natural contexts, as fatty acids like lauric acid are found as ester derivatives in oils, fats, and waxes (Catalysis from A to Z, 2020).
Role in Thermochromic Inks
This compound has been characterized structurally in the context of reversible thermochromic ink solvents. Its use in thermochromic inks highlights its potential in material science and printing technologies (Yu Zong-yuan, 2012).
Application in Biocatalysis
The compound has been used in the production of ω‐hydroxy dodecanoic acid, demonstrating its role in biocatalytic processes. This showcases its potential in biotechnology and chemical synthesis (Scheps et al., 2013).
Anionic Surfactant Synthesis
It serves as a starting material in the synthesis of anionic surfactants. The resulting surfactants display good wetting performance and surface tension-lowering capabilities, making them useful in various industrial applications (Yu et al., 2015).
Esterification by Reactive Distillation
Its derivative, 2-ethylhexyl dodecanoate, can be synthesized through catalytic reactive distillation, showing its application in chemical engineering and process optimization (Omota et al., 2003).
Other Notable Applications
- In enzymatic hydrolysis and stereoselective esterification processes, demonstrating its relevance in enzymology and organic chemistry (Braner et al., 2012).
- Utilization in synthetic lubricants due to its biodegradability, low toxicity, and thermal stability (Kamal et al., 2021).
- Involvement in the asymmetric reduction of esters, showcasing its use in stereoselective organic synthesis (Ou et al., 2011).
Propiedades
IUPAC Name |
1,3-dihydroxypropan-2-yl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,16-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCMOZYYSZYRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061875 | |
| Record name | Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/12:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0072869 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
CAS RN |
1678-45-1 | |
| Record name | 2-Monolaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-(hydroxymethyl)ethyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 2-LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG275Y6SG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






